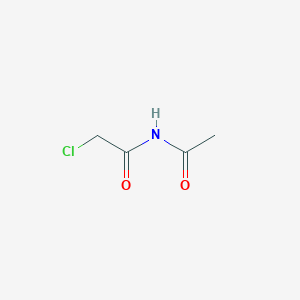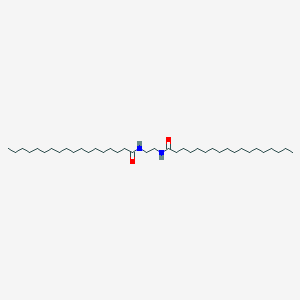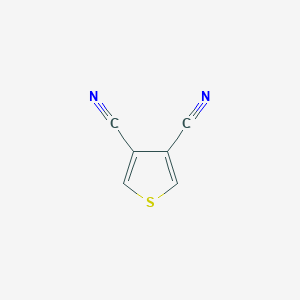
N-acetyl-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-2-chloroacetamide is an organic compound with the molecular formula C4H6ClNO2 It is a derivative of acetamide, where one of the hydrogen atoms is replaced by an acetyl group and another by a chloro group
Mechanism of Action
Target of Action
N-acetyl-2-chloroacetamide is a type of chloroacetamide, which is known to form irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets such as proteins . This process is part of the development of targeted covalent inhibitors, which have gained popularity in recent years .
Mode of Action
The mode of action of this compound involves the formation of irreversible bonds with the side chain of nucleophilic amino acid residues . This interaction changes the function of the biological targets, leading to alterations in the biological system . High reactivity and “off-target” toxicity remain challenging issues .
Biochemical Pathways
The degradation pathway of chloroacetamide herbicides, including this compound, in aerobic bacteria is mainly initiated by an N/C-dealkylation reaction, followed by aromatic ring hydroxylation and cleavage processes . In anaerobic bacteria, dechlorination is the initial reaction . The molecular mechanisms associated with bacterial degradation of chloroacetamide herbicides have been explored, with amidase, hydrolase, reductase, ferredoxin, and cytochrome P450 oxygenase currently known to play a pivotal role in the catabolic pathways of chloroacetamides .
Result of Action
The result of this compound’s action is the alteration of the function of its biological targets, leading to changes in the biological system . .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-2-chloroacetamide can be synthesized through the reaction of chloroacetyl chloride with acetamide. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows: [ \text{CH}_3\text{CONH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{CH}_3\text{CONHCH}_2\text{COCl} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane can help in dissolving the reactants and controlling the reaction temperature. The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N-acetyl-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form acetic acid and 2-chloroacetamide.
Reduction: The compound can be reduced to form N-acetyl-2-aminoacetamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of N-acetyl-2-substituted acetamides.
Hydrolysis: Formation of acetic acid and 2-chloroacetamide.
Reduction: Formation of N-acetyl-2-aminoacetamide.
Scientific Research Applications
N-acetyl-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly as a building block for more complex molecules.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
N-acetyl-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.
N-acetyl-2-iodoacetamide: Contains an iodine atom in place of the chloro group.
N-acetyl-2-fluoroacetamide: Features a fluoro group instead of a chloro group.
Uniqueness: N-acetyl-2-chloroacetamide is unique due to its specific reactivity profile, which is influenced by the chloro group. This makes it particularly useful in nucleophilic substitution reactions, where the chloro group can be readily replaced by other functional groups. Its relatively simple synthesis and versatility in chemical reactions make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-acetyl-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYETZOVOIOQESV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368280 |
Source


|
| Record name | N-acetyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17368-73-9 |
Source


|
| Record name | N-acetyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)




![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
